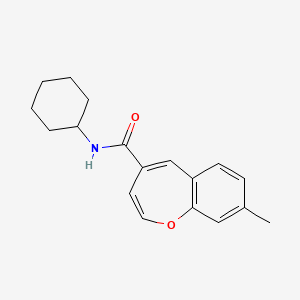![molecular formula C20H16BrNO2S2 B2827163 4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene CAS No. 477869-74-2](/img/structure/B2827163.png)
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene (4-BPSM-1-MPS-2-NB) is an organic compound with a variety of applications in scientific research. It is a derivative of nitrobenzene, a common aromatic compound, and is composed of a bromine-substituted phenyl ring, a methylphenyl ring, and a nitro group. 4-BPSM-1-MPS-2-NB has been used in a number of different fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Transparent Aromatic Polyimides for High-Performance Materials
Transparent aromatic polyimides, synthesized from thiophenyl-substituted benzidines, exhibit high refractive indices and small birefringence, along with excellent thermomechanical stability. These materials, developed through the polycondensation of specific benzidines with dianhydrides, demonstrate potential in creating optically clear and mechanically robust components for various high-tech applications (Tapaswi et al., 2015).
Analytical Techniques in Environmental Monitoring
A novel spectrophotometric method leveraging nitro, bromo, and methyl derivatives of specific compounds for the determination of anionic surfactants in river waters showcases the application of these chemical derivatives in environmental monitoring. This technique offers an effective alternative for analyzing surfactant concentrations, contributing to improved water quality assessments (Higuchi et al., 1980).
Functionalization of Electrodes for Enhanced Performance
The functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzene derivatives, in ionic liquids demonstrates a versatile approach to modifying electrode surfaces. This chemical strategy enhances electrode performance by enabling specific surface characteristics, crucial for applications in sensors and electrochemical devices (Actis et al., 2008).
Advanced Materials for Nonlinear Optical Applications
The growth and characterization of single crystals of chalcone derivatives, including bromo and methyl-substituted compounds, reveal their significant potential in nonlinear optical applications. These materials exhibit promising properties, such as high thermal stability and enhanced SHG efficiency, making them suitable for use in optical devices and photonics (Parol et al., 2020).
Novel Chemical Reactions and Synthesis Approaches
Research on the reactivity of nitrobenzene derivatives with sodium borohydride has uncovered new insights into nucleophilic aromatic substitution mechanisms. These findings contribute to the understanding of chemical reactivity and offer novel approaches for synthesizing aromatic compounds, potentially impacting the development of pharmaceuticals and organic materials (Gold et al., 1980).
Propiedades
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADATAAQTCBSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

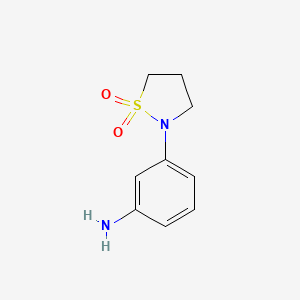
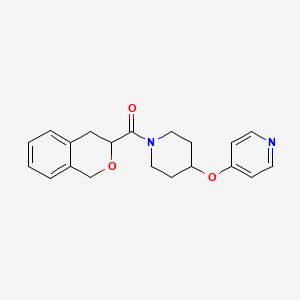
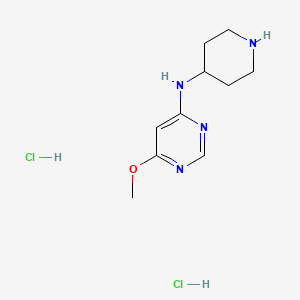
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827096.png)
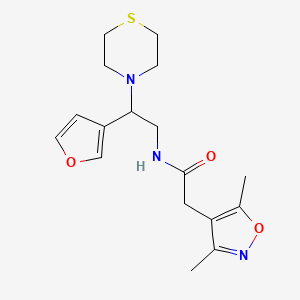
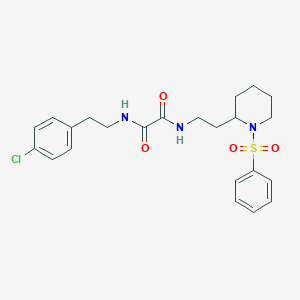
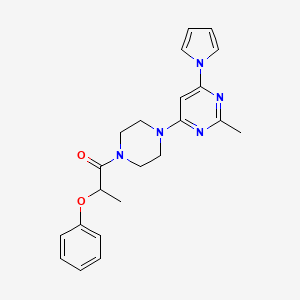
![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2827101.png)
